Ibipinabant Ibipinabant Central cannabinoid (CB1) receptor antagonists may have potential in the treatment of a number of diseases such as neuroinflammatory disorders, cognitive disorders, septic shock, obesity, psychosis, addiction, and gastrointestinal disorders. (±)-SLV 319 is the mixture of the CB1 receptor antagonist SLV 319 and its distomer, SLV 319 (+)-enantiomer. SLV 319 is a potent and selective CB1 receptor antagonist with Ki values of 7.8 and 7,943 nM for CB1 and peripheral cannabinoid (CB2), respectively. SLV 319 is less lipophilic (log P = 5.1) and therefore more water soluble than other known CB1 receptor ligands.
(±)-SLV319 is the racemate of SLV319. SLV319 is a potent and selective cannabinoid-1 (CB-1) receptor antagonist with an IC50 of 22 nM.
Brand Name: Vulcanchem
CAS No.: 362519-49-1
VCID: VC0007297
InChI: InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)
SMILES: CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Molecular Formula: C₂₃H₂₀Cl₂N₄O₂S
Molecular Weight: 487.4 g/mol

Ibipinabant

CAS No.: 362519-49-1

Cat. No.: VC0007297

Molecular Formula: C₂₃H₂₀Cl₂N₄O₂S

Molecular Weight: 487.4 g/mol

* For research use only. Not for human or veterinary use.

Ibipinabant - 362519-49-1

CAS No. 362519-49-1
Molecular Formula C₂₃H₂₀Cl₂N₄O₂S
Molecular Weight 487.4 g/mol
IUPAC Name 5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide
Standard InChI InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)
Standard InChI Key AXJQVVLKUYCICH-UHFFFAOYSA-N
SMILES CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Canonical SMILES CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Pharmacological Targets

Primary TargetPharmacologyConditionPotency
CB1 ReceptorAntagonistObesity, Psychotic DisordersKi = 25.2 nM

Obesity and Metabolic Effects

Ibipinabant was studied for its potential to treat obesity due to its ability to block CB1 receptors, which are involved in appetite regulation. Although it showed promise in reducing body weight in animal models, its development was halted due to concerns related to CB1 antagonists as a class, following issues with rimonabant, another CB1 antagonist .

Antidiabetic Effects

Research has also explored ibipinabant's potential antidiabetic effects. In a study using male Zucker diabetic fatty rats, ibipinabant demonstrated significant improvements in glycemic control and pancreatic function, suggesting it may have weight loss-independent antidiabetic effects . These findings indicate that ibipinabant could potentially be used to mitigate β-cell loss associated with diabetes progression.

Mitochondrial Toxicity

Ibipinabant has been found to inhibit mitochondrial ADP/ATP exchange, leading to mitochondrial dysfunction and cytotoxicity in certain cell types. This off-target effect is believed to contribute to its toxicity profile and has implications for the design of safer CB1 receptor antagonists .

Clinical Trials and Development Status

Ibipinabant underwent clinical trials for obesity but was not approved for clinical use. A phase 2/3 trial aimed at evaluating its efficacy in obese patients with type 2 diabetes was withdrawn before enrollment . The drug's development was discontinued due to the broader concerns surrounding CB1 antagonists, such as neuropsychiatric side effects observed with rimonabant .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator